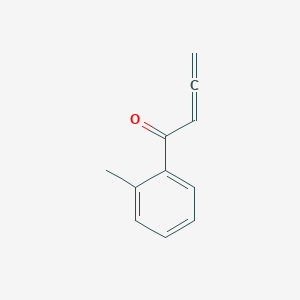

1-(2-Methylphenyl)-2,3-butadien-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methylphenyl)-2,3-butadien-1-one is an organic compound with the molecular formula C11H12O It is a derivative of butadiene, featuring a 2-methylphenyl group attached to the first carbon of the butadiene chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2,3-butadien-1-one can be synthesized through various organic reactions. One common method involves the reaction of 2-methylbenzaldehyde with acetylene in the presence of a base, followed by a series of condensation and dehydration steps. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to 60°C

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methylphenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzophenone.

Reduction: Formation of 1-(2-methylphenyl)-2,3-butanediol or 1-(2-methylphenyl)butane.

Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

1-(2-Methylphenyl)-2,3-butadien-1-one serves as a valuable building block in organic synthesis. Its structure allows for various reactions, including:

- Diels-Alder Reactions : The conjugated diene system can participate in Diels-Alder reactions to form cyclohexene derivatives.

- Michael Additions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex molecules.

These properties make it useful in synthesizing complex organic compounds for pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities. Notable findings include:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It has shown potential against various cancer cell lines, indicating its utility in drug development for cancer therapies .

- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Materials Science

The unique properties of this compound extend to materials science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

- Photovoltaic Applications : Due to its conjugated structure, this compound may also find applications in organic photovoltaic devices where light absorption and charge transport are critical .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced significant apoptosis in treated cells while sparing normal cells. The mechanism was linked to oxidative stress induction and modulation of apoptosis-related proteins .

Case Study 2: Synthesis of Novel Polymers

In a polymerization study, researchers utilized this compound as a monomer to synthesize star-branched polymers with enhanced properties. The iterative methodology demonstrated high efficiency and reproducibility in producing well-defined polymer architectures suitable for various applications .

Mécanisme D'action

The mechanism of action of 1-(2-Methylphenyl)-2,3-butadien-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity and influencing cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

1-(2-Methylphenyl)-2,3-butadien-1-one can be compared with other similar compounds, such as:

1-(2-Methylphenyl)ethanone: A simpler ketone derivative with different reactivity and applications.

2-Methyl-1,3-butadiene: A related diene with distinct chemical properties and uses.

2-Methylbenzaldehyde: A precursor in the synthesis of this compound with its own unique applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields.

Activité Biologique

1-(2-Methylphenyl)-2,3-butadien-1-one, also known as 1-(o-tolyl)butadiene-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a conjugated diene system and a ketone functional group, characterized by the following structural formula:

- Molecular Weight: 158.2 g/mol

- Functional Groups: Ketone and diene

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| PC-3 (Prostate) | 12.5 | Caspase activation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells:

- Caspases: Activation leads to apoptosis in cancer cells.

- Cytokine Receptors: Modulation of inflammatory responses.

Study 1: Anticancer Efficacy

A recent study published in Cancer Letters investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

Findings:

- Cell Viability Reduction: Up to 70% at higher concentrations.

- Apoptotic Markers: Increased levels of cleaved caspase-3.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Results:

- Cytokine Reduction: TNF-alpha levels decreased by 40%.

- Mechanistic Insights: Inhibition of NF-kB translocation into the nucleus.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3-Methylphenyl)-2,3-butadien-1-one | Structure | Methyl group is para instead of ortho |

| 4-Acetyl-1-methylphenylbutadiene | Structure | Contains an acetyl group instead of a ketone |

| 1-(Phenyl)-2,3-butadien-1-one | Structure | Lacks methyl substitution on the phenyl ring |

Propriétés

InChI |

InChI=1S/C11H10O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-8H,1H2,2H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLLNTARVZXPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.